molecular formula C12H15ClN2O2S B2717816 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215692-26-4

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No.: B2717816
CAS No.: 1215692-26-4
M. Wt: 286.77
InChI Key: HPZPXGBLGPTLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group at the fifth position of the benzothiazole ring and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with 4-(2-chloroethyl)morpholine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the synthesized compound is confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The methoxy group and morpholine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride is unique due to the presence of both a methoxy group and a morpholine moiety, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting specific enzymes, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.ClH/c1-15-9-2-3-11-10(8-9)13-12(17-11)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZPXGBLGPTLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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